molecular formula C14H13NO4 B6391340 4-(3,4-Dimethoxyphenyl)picolinic acid CAS No. 1258626-01-5

4-(3,4-Dimethoxyphenyl)picolinic acid

Cat. No.: B6391340
CAS No.: 1258626-01-5
M. Wt: 259.26 g/mol
InChI Key: AQHBDZMALMIWCL-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)picolinic acid is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is a derivative of picolinic acid, featuring a picolinic acid core with a 3,4-dimethoxyphenyl group attached to the fourth position of the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)picolinic acid typically involves multi-step reactions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with 2-cyanopyridine in the presence of a base to form the corresponding chalcone. This chalcone is then subjected to cyclization under acidic conditions to yield the desired picolinic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of metal-organic frameworks (MOFs) as catalysts in multi-component reactions has been explored for the synthesis of picolinic acid derivatives . These methods offer potential scalability and efficiency for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)picolinic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination compounds.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various microbial strains.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antiviral and immunomodulatory agent.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound disrupts their structure and function, inhibiting processes like viral replication and cellular homeostasis . This mechanism underlies its potential antiviral and immunomodulatory effects .

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic Acid:

    Isonicotinic Acid: Features a carboxylic acid group at the 4-position of the pyridine ring.

Uniqueness

4-(3,4-Dimethoxyphenyl)picolinic acid is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural modification enhances its potential as a therapeutic agent and broadens its range of applications compared to its simpler analogs .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-12-4-3-9(8-13(12)19-2)10-5-6-15-11(7-10)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHBDZMALMIWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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